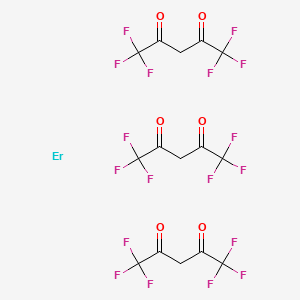

Erbium hexafluoropentanedionate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Erbium hexafluoropentanedionate, with the chemical formula Er(C5H7O2F6)3, is a coordination compound containing erbium (Er), fluorine (F), carbon ©, hydrogen (H), and oxygen (O). It belongs to the class of metal β-diketonates, which find applications in various fields due to their unique properties.

Vorbereitungsmethoden

Synthetic Routes:

Direct Synthesis:

Solution Method: Dissolving erbium oxide or erbium chloride in hexafluoropentanedione in a suitable solvent (such as acetone or acetonitrile) at elevated temperatures facilitates the formation of the complex.

Reaction Conditions:

- Temperature: Typically conducted at temperatures between 60°C and 100°C.

- Solvent: Organic solvents like acetone or acetonitrile are commonly used.

- Stoichiometry: The molar ratio of erbium precursor to hexafluoropentanedione affects the yield and purity of the product.

Industrial Production Methods:

While erbium hexafluoropentanedionate is not produced on a large scale, its synthesis follows similar principles as laboratory-scale methods.

Analyse Chemischer Reaktionen

Erbium hexafluoropentanedionate participates in various chemical reactions:

Ligand Exchange: The hexafluoropentanedionate ligands can be replaced by other ligands (e.g., amines, phosphines) through ligand exchange reactions.

Thermal Decomposition: Upon heating, the complex decomposes to yield erbium oxide and volatile fluorinated compounds.

Coordination Chemistry: It serves as a precursor for erbium-containing materials, such as thin films and nanoparticles.

Common reagents include Lewis bases (for ligand exchange) and thermal energy (for decomposition).

Wissenschaftliche Forschungsanwendungen

Erbium hexafluoropentanedionate finds applications in:

Luminescent Materials: Erbium-doped materials exhibit intense green and red luminescence, making them useful for optical devices and displays.

Molecular Precursors: It serves as a precursor for erbium oxide thin films in microelectronics.

Biomedical Imaging: Erbium-based nanoparticles are investigated for bioimaging due to their low toxicity and strong luminescence.

Wirkmechanismus

The exact mechanism by which erbium hexafluoropentanedionate exerts its effects depends on its application. In luminescent materials, erbium ions absorb energy and emit characteristic light upon relaxation. In biomedical imaging, the luminescence properties allow for cellular imaging and tracking.

Vergleich Mit ähnlichen Verbindungen

Erbium hexafluoropentanedionate is unique due to its specific combination of ligands (hexafluoropentanedionate) and the erbium ion. Similar compounds include other lanthanide β-diketonates, but each exhibits distinct properties.

Eigenschaften

IUPAC Name |

erbium;1,1,1,5,5,5-hexafluoropentane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H2F6O2.Er/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H2; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIJCUGJFUYFCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Er] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6ErF18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2',5-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12073392.png)

![1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12073487.png)